molecular formula C21H30N2O2S B11175673 2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B11175673
M. Wt: 374.5 g/mol
InChI Key: GDTOGWDPMHLSOQ-UHFFFAOYSA-N
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Description

2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of three isopropyl groups attached to a benzene ring, a pyridin-2-ylmethyl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with isopropyl groups. This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The resulting 2,4,6-tri(propan-2-yl)benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group. Finally, the pyridin-2-ylmethyl group is attached through a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridin-2-ylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Pyridin-2-ylmethyl chloride, suitable bases (e.g., sodium hydroxide, potassium carbonate).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamide or pyridin-2-ylmethyl derivatives.

Scientific Research Applications

2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting biological pathways and processes.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridin-2-ylmethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to changes in biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tri(propan-2-yl)benzenesulfonamide: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.

    N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the isopropyl groups, affecting its steric and electronic properties.

    2,4,6-tri(propan-2-yl)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different reactivity and applications.

Uniqueness

2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the combination of its isopropyl-substituted benzene ring, pyridin-2-ylmethyl group, and sulfonamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C21H30N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C21H30N2O2S/c1-14(2)17-11-19(15(3)4)21(20(12-17)16(5)6)26(24,25)23-13-18-9-7-8-10-22-18/h7-12,14-16,23H,13H2,1-6H3

InChI Key

GDTOGWDPMHLSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CC=CC=N2)C(C)C

Origin of Product

United States

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